REACTION_CXSMILES
|
[O:1]1CCCC(=O)[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.Br[CH2:14][CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>>[O:1]([CH2:14][CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:3]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
O1C2=C(C(CCC1)=O)C=CC=C2
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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BrCCCC(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
O(C1=CC=CC=C1)CCCC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |